(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid
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Overview
Description
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: TFA is commonly used for Boc deprotection, often in the presence of a scavenger like triethylsilane.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid primarily involves the protection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar in structure but with a methyl ester group instead of a carboxylic acid.
tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Uniqueness
(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a dimethylbutanoic acid moiety. This combination provides unique reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C15H28N2O5 |
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Molecular Weight |
316.39 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-9(17(8)13(21)22-15(5,6)7)11(18)16-10(12(19)20)14(2,3)4/h9-10H,1-8H3,(H,16,18)(H,19,20)/t9-,10+/m0/s1 |
InChI Key |
IDCLKYKFZQMIQE-VHSXEESVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C(=O)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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